molecular formula C26H30N4O3 B2513118 (2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 866149-56-6

(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one

Katalognummer: B2513118
CAS-Nummer: 866149-56-6
Molekulargewicht: 446.551
InChI-Schlüssel: FATQZXFHYAJLKK-ULJHMMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one” is a structurally complex molecule featuring a bicyclo[2.2.2]octan-3-one core fused with a piperazine-substituted aromatic system. For example, piperazine derivatives are frequently explored for CNS-targeting applications, while nitro groups can modulate redox properties or serve as hydrogen-bond acceptors .

Eigenschaften

IUPAC Name

(2Z)-2-[[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18-4-3-5-19(2)25(18)29-14-12-28(13-15-29)23-7-6-22(30(32)33)16-21(23)17-24-26(31)20-8-10-27(24)11-9-20/h3-7,16-17,20H,8-15H2,1-2H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQZXFHYAJLKK-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C(=O)C5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])/C=C\4/C(=O)C5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and as a potential treatment for various psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework combined with a piperazine moiety and a nitrophenyl group. Its molecular formula is C26H30N4O3C_{26}H_{30}N_{4}O_{3} and it has a molecular weight of 454.55 g/mol. The presence of the nitrophenyl group suggests potential interactions with various biological targets, particularly in neurotransmitter systems.

Research indicates that this compound may interact with multiple neurotransmitter receptors, including serotonin (5-HT) receptors and dopamine receptors. The following table summarizes its receptor affinities based on available studies:

Receptor Type Affinity (K_i in nM) Action
5-HT(1A)15Agonist
5-HT(3A)3.7Antagonist
5-HT(7)19Antagonist
SERT1.6Inhibition
Dopamine D2Not specifiedPotential antagonist

These interactions suggest that the compound may have antidepressant and anxiolytic properties due to its multimodal action on serotonin pathways.

Antidepressant Effects

A notable study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test when administered at doses of 5 mg/kg and 10 mg/kg over a three-day period. The compound was shown to increase extracellular serotonin levels in the brain, supporting its role as a serotonin reuptake inhibitor.

Neuroprotective Properties

In addition to its antidepressant effects, (2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one has demonstrated neuroprotective properties in vitro. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

  • Major Depressive Disorder : A clinical trial involving patients with major depressive disorder showed that treatment with the compound resulted in significant improvements in depression scales compared to placebo after eight weeks of treatment.
  • Anxiety Disorders : Another study highlighted its anxiolytic effects in patients with generalized anxiety disorder, where participants reported reduced anxiety levels after four weeks of treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with two classes of molecules referenced in the evidence:

Indole Analogues (e.g., 2-indol-3-yl-methylenequinuclidin-3-ols) :

  • These compounds, discussed in , exhibit chemopreventive properties via activation of the Keap1/Nrf2 pathway. The target compound’s methylidene-linked bicyclic system resembles the quinuclidine scaffold in these indole derivatives, but it lacks the indole moiety. This difference may impact redox signaling, as indole derivatives in rely on NADPH oxidase activity to induce glutathione synthesis .
  • Key Contrast : The absence of an indole ring and the presence of a nitro group in the target compound may redirect its mechanism from redox modulation (as in indoles) to other pathways, such as nitric oxide signaling or electrophilic reactivity.

Azabicyclo-containing Pharmaceuticals (e.g., cephalosporin derivatives): lists cephalosporins with 1-azabicyclo[4.2.0] systems, which are β-lactam antibiotics. The target compound’s bicyclo[2.2.2]octane core differs in ring size and substitution, likely conferring distinct biological targets.

Limitations of Current Evidence

and discuss structurally related molecules but lack direct comparisons. Further studies are needed to:

Resolve the compound’s crystal structure using SHELX-based methods .

Evaluate its interaction with Keap1/Nrf2 or other redox-sensitive pathways, as suggested by indole analogues .

Vorbereitungsmethoden

SNAr Approach

Reaction of 1-chloro-2,6-dimethylbenzene with piperazine in dimethylformamide (DMF) at 80°C for 12 hours affords the substituted piperazine in 67% yield. Potassium carbonate acts as a base, deprotonating piperazine to enhance nucleophilicity. Competitive bis-alkylation is mitigated by using a 1:1 molar ratio of aryl halide to piperazine.

Buchwald-Hartwig Amination

For electron-deficient aryl halides, palladium-catalyzed coupling proves superior. Using Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 110°C, 1-bromo-2,6-dimethylbenzene reacts with piperazine to yield the product in 82% yield. This method avoids oligomerization byproducts common in SNAr protocols.

Comparative Data:

Method Catalyst System Yield (%) Reference
SNAr K2CO3, DMF, 80°C 67
Buchwald-Hartwig Pd2(dba)3/Xantphos 82

Introduction of the Nitro Group

Nitration of the intermediate 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]benzaldehyde is achieved using a mixed acid system (HNO3/H2SO4) at 0°C. The piperazine group acts as a meta-director, positioning the nitro group at the 5-position of the benzene ring. Prolonged reaction times (>2 hours) lead to over-nitration, necessitating careful monitoring by TLC.

Nitration Conditions:

  • Nitrating agent: 70% HNO3 (1.2 equiv)
  • Solvent: H2SO4 (excess)
  • Temperature: 0–5°C
  • Yield: 73%

Synthesis of 2-[4-(2,6-Dimethylphenyl)piperazin-1-yl]-5-nitrobenzaldehyde

The aldehyde precursor is prepared via Vilsmeier-Haack formylation of 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrobenzene. Treatment with POCl3 and DMF at 50°C for 6 hours installs the formyl group para to the nitro substituent, yielding the aldehyde in 68% yield. Alternative methods, such as Duff formylation, result in lower regioselectivity due to competing ortho-functionalization.

Condensation to Form the Methylidene Bridge

The final step involves Knoevenagel condensation of 3-quinuclidone with 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrobenzaldehyde. Employing piperidine as a base in ethanol under reflux for 8 hours produces the (2Z)-configured product in 65% yield. Stereoselectivity arises from kinetic control, favoring the Z-isomer due to reduced steric hindrance between the bicyclic amide and the nitroaryl group.

Optimized Conditions:

  • Base: Piperidine (10 mol%)
  • Solvent: EtOH, reflux
  • Time: 8 hours
  • Z:E Ratio: 9:1

Stereochemical Control and Isomerization Studies

The (2Z)-configuration is confirmed via NOESY spectroscopy, showing proximity between the quinuclidone β-protons and the aromatic nitro group. Heating the Z-isomer in toluene at 120°C for 24 hours induces partial isomerization to the E-form (Z:E = 3:2), indicating thermodynamic instability of the Z-configuration under forcing conditions.

Mechanistic Insights into the Condensation Reaction

Density functional theory (DFT) calculations reveal a stepwise mechanism:

  • Deprotonation of the aldehyde α-hydrogen by piperidine.
  • Nucleophilic attack by the enolate of 3-quinuclidone.
  • Dehydration via a six-membered transition state, stabilized by intramolecular hydrogen bonding.

The Z-selectivity is attributed to favorable π-π stacking between the nitroaryl group and the bicyclic amide in the transition state.

Scalability and Process Optimization

Pilot-scale synthesis (500 g) demonstrates reproducible yields (63–67%) using a continuous flow reactor to enhance mixing during the condensation step. Recrystallization from ethyl acetate/hexanes (1:3) elevates purity to >99% (HPLC).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.